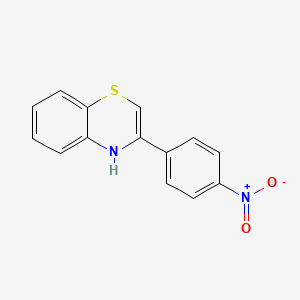

4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-

Description

Historical Context and Fundamental Significance of the 1,4-Benzothiazine Heterosystem

The exploration of thiazine (B8601807) chemistry dates back to the late 19th century, with the discovery of phenothiazine (B1677639) in 1883, a related and more complex benzothiazine derivative. ijcrt.org The fundamental 1,4-benzothiazine structure is considered a vital pharmacophore, meaning it is the essential part of a molecule responsible for its pharmacological activity. researchgate.net This significance stems from its structural similarity to phenothiazines, which are a well-established class of antipsychotic drugs. ijcrt.org The "fold" along the nitrogen-sulfur axis in the 1,4-benzothiazine ring is a key structural feature that is believed to contribute to its biological activity. ijcrt.org

The fundamental importance of the 1,4-benzothiazine heterosystem lies in its versatile biological profile. Derivatives of this scaffold have been investigated for a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive activities. researchgate.netnih.gov This broad spectrum of activity has cemented the 1,4-benzothiazine nucleus as a privileged structure in drug discovery and development. eurjchem.com

Structural Features and Classification within the Thiazine Chemical Family

Thiazines are a class of heterocyclic compounds characterized by a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom. ijddd.com They are classified based on the relative positions of the nitrogen and sulfur atoms within the ring. The primary isomers are 1,2-thiazine, 1,3-thiazine, and 1,4-thiazine. sapub.org

The 1,4-benzothiazine system is a benzo-fused derivative of 1,4-thiazine, where a benzene (B151609) ring is attached to the thiazine ring. nih.gov The "4H-" designation in 4H-1,4-benzothiazine indicates the position of the hydrogen atom on the nitrogen at the 4-position, which results in a non-aromatic thiazine ring. This is distinct from its isomer, 2H-1,4-benzothiazine. nih.gov The presence of the electron-withdrawing nitro group on the phenyl substituent at the 3-position in 3-(4-nitrophenyl)-4H-1,4-benzothiazine is expected to significantly influence the electronic properties and reactivity of the molecule.

Table 1: Classification of Thiazine Isomers

| Isomer | Description |

| 1,2-Thiazine | Nitrogen and sulfur atoms are in adjacent positions. |

| 1,3-Thiazine | Nitrogen and sulfur atoms are separated by one carbon atom. |

| 1,4-Thiazine | Nitrogen and sulfur atoms are in opposite positions within the ring. |

Overview of the Research Landscape for 4H-1,4-Benzothiazine Derivatives

The research landscape for 4H-1,4-benzothiazine derivatives is rich and continually expanding. A primary focus of investigation has been the synthesis of novel derivatives and the evaluation of their biological activities. eurjchem.com Common synthetic strategies involve the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. researchgate.netresearchgate.net

Recent research has also explored more environmentally friendly synthetic methods and the use of catalysts to improve reaction efficiency. arabjchem.org The photophysical properties of some 1,4-benzothiazine derivatives have also been studied, indicating potential applications in materials science. arabjchem.org

While a vast number of 4H-1,4-benzothiazine derivatives have been synthesized and studied, specific and detailed research findings for 3-(4-nitrophenyl)-4H-1,4-benzothiazine, including comprehensive synthesis protocols, characterization data, and biological activity studies, are not extensively reported in the available literature. However, a closely related compound, 3-(4-nitrophenyl)-6-(trifluoromethyl)-2H-1,4-benzothiazine, has been noted for its high antibacterial activity. This suggests that the 3-(4-nitrophenyl) substituent is a promising feature for the development of new antimicrobial agents, warranting further investigation into the specific properties of the 4H-isomer.

Structure

3D Structure

Properties

CAS No. |

501001-63-4 |

|---|---|

Molecular Formula |

C14H10N2O2S |

Molecular Weight |

270.31 g/mol |

IUPAC Name |

3-(4-nitrophenyl)-4H-1,4-benzothiazine |

InChI |

InChI=1S/C14H10N2O2S/c17-16(18)11-7-5-10(6-8-11)13-9-19-14-4-2-1-3-12(14)15-13/h1-9,15H |

InChI Key |

MHDOXUQVHKRIMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4h 1,4 Benzothiazine, 3 4 Nitrophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-, revealing detailed information about the proton and carbon environments.

The ¹H NMR spectrum of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- is expected to display a series of distinct signals corresponding to the protons on the benzothiazine core and the nitrophenyl ring. The aromatic region of the spectrum is particularly informative. The four protons on the benzene (B151609) ring of the benzothiazine moiety typically appear as a complex multiplet, influenced by their respective electronic environments and spin-spin coupling interactions.

The 4-nitrophenyl group presents a more straightforward pattern. Due to the strong electron-withdrawing nature of the nitro group and the C-3 substitution, the aromatic protons on this ring form a characteristic AA'BB' system. This results in two distinct doublets. The protons ortho to the nitro group are significantly deshielded and appear at a lower field, while the protons meta to the nitro group appear at a relatively higher field.

A key diagnostic signal is the singlet corresponding to the N-H proton of the thiazine (B8601807) ring. This proton is often observed as a broad singlet at a downfield chemical shift, typically in the range of 8.5-10.5 ppm, due to the deshielding effects of the heterocyclic system. nih.govijcrt.orgresearchgate.net

Interactive Table: Expected ¹H NMR Chemical Shifts The following table outlines the predicted proton NMR data for 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-. Values are illustrative and may vary based on solvent and experimental conditions.

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz |

| Benzothiazine Ar-H | 6.8 - 7.5 | Multiplet | - |

| Nitrophenyl Ar-H (meta to NO₂) | ~7.8 | Doublet | ~8-9 |

| Nitrophenyl Ar-H (ortho to NO₂) | ~8.3 | Doublet | ~8-9 |

| N-H | 8.5 - 10.5 | Singlet (broad) | - |

| C₂-H | ~6.5 - 7.0 | Singlet | - |

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. For 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-, a total of 12 distinct signals are anticipated, accounting for the 14 carbon atoms, with two pairs of carbons on the symmetrically substituted nitrophenyl ring being chemically equivalent.

The carbons of the benzothiazine ring will resonate in the typical aromatic region (115-140 ppm), with the carbons directly attached to the nitrogen and sulfur atoms (C-4a and C-8a) showing characteristic shifts. The C-2 and C-3 carbons, part of the thiazine ring's double bond, will also have distinct chemical shifts. The carbons of the 4-nitrophenyl ring are readily identified; the ipso-carbon attached to the nitro group is significantly deshielded and appears far downfield (around 148 ppm), while the carbon attached to the benzothiazine ring (C-1') also appears at a low field.

Interactive Table: Predicted ¹³C NMR Chemical Shifts This table presents the anticipated carbon NMR data for the title compound, aiding in the complete assignment of the carbon skeleton.

| Carbon Atom | Predicted δ (ppm) |

| Benzothiazine Aromatic Carbons | 115 - 135 |

| C-2 | ~120 |

| C-3 | ~145 |

| C-4a, C-8a | 125 - 140 |

| Nitrophenyl C-1' | ~140 |

| Nitrophenyl C-2', C-6' | ~129 |

| Nitrophenyl C-3', C-5' | ~124 |

| Nitrophenyl C-4' (ipso to NO₂) | ~148 |

To further validate the structural assignments derived from experimental NMR data, computational methods are employed. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-31G(d) basis set, can accurately predict the optimized molecular geometry. rsc.org From this geometry, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

These computational predictions provide a powerful tool for confirming peak assignments, especially in complex regions of the spectrum. A strong correlation between the experimentally observed chemical shifts and the computationally predicted values lends high confidence to the proposed structure of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-. mdpi.com Such studies have shown that theoretical values are often in good agreement with experimental findings for related benzothiazine structures. rsc.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of the compound. For 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- (C₁₄H₁₀N₂O₂S), the calculated monoisotopic mass is 270.0463 Da. The observation of a molecular ion peak (M⁺˙) at this m/z value in the mass spectrum confirms the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion is expected to undergo characteristic fragmentation pathways that reflect the weakest bonds and most stable resulting fragments. A primary fragmentation route for substituted benzothiazines involves the cleavage of the substituent at the C-3 position. researchgate.net Other significant fragmentation pathways include the loss of the nitro group, either as NO₂ (loss of 46 Da) or NO (loss of 30 Da).

Interactive Table: Expected Mass Spectrometry Fragmentation The table below details the plausible mass-to-charge ratios (m/z) and corresponding fragments for 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-.

| m/z | Fragment | Description |

| 270 | [C₁₄H₁₀N₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 240 | [M - NO]⁺ | Loss of nitric oxide |

| 224 | [M - NO₂]⁺ | Loss of nitro group |

| 149 | [C₈H₅NS]⁺ | Fission of the C3-substituent |

| 121 | [C₆H₅NO₂]⁺ | 4-nitrophenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification, particularly the Nitro Group

Infrared (IR) spectroscopy is an effective technique for identifying the key functional groups present in the molecule. The IR spectrum of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- is characterized by several prominent absorption bands.

The most diagnostic peaks are those associated with the nitro group. These manifest as two strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond, typically appearing around 1520-1560 cm⁻¹ and 1340-1355 cm⁻¹, respectively. researchgate.netnanobioletters.com Another important feature is the N-H stretching vibration from the thiazine ring, which is observed as a sharp band in the region of 3300–3400 cm⁻¹. researchgate.net Other notable absorptions include C=N and aromatic C=C stretching vibrations in the 1450-1625 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Frequencies This table summarizes the principal infrared absorption bands and their corresponding functional group assignments for the title compound.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 3400 | N-H Stretch | Amine (thiazine ring) |

| 1590 - 1625 | C=N Stretch | Imine (thiazine ring) |

| 1520 - 1560 | Asymmetric NO₂ Stretch | Nitro Group |

| 1450 - 1600 | C=C Stretch | Aromatic Rings |

| 1340 - 1355 | Symmetric NO₂ Stretch | Nitro Group |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

The electronic properties of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- are investigated using UV-Vis and fluorescence spectroscopy. The extensive π-conjugated system, encompassing both the benzothiazine and nitrophenyl moieties, gives rise to distinct electronic transitions.

The UV-Vis absorption spectrum is expected to show intense bands in the UV region (250-350 nm), which are attributable to π → π* transitions within the aromatic and heterocyclic ring systems. The presence of the nitro group, a strong chromophore, in conjugation with the benzothiazine system, likely results in lower energy n → π* transitions. This can cause a bathochromic (red) shift of the absorption maximum, potentially extending it into the visible part of the spectrum and imparting color to the compound. nanobioletters.com

Many conjugated heterocyclic systems, including benzothiazine derivatives, are known to exhibit fluorescence. umaine.edu Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may emit light at a longer wavelength. This emission spectrum provides information about the excited state of the molecule. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, which is a characteristic property of a fluorescent molecule. The photophysical behavior is highly dependent on the molecular structure and solvent environment.

Despite a comprehensive search for scientific literature, no specific experimental data from single-crystal X-ray diffraction or elemental analysis for the compound 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- could be located.

The conducted searches yielded information on structurally related but distinct molecules, such as other derivatives of 1,4-benzothiazine or compounds containing a 4-nitrophenyl substituent attached to different heterocyclic cores. This included data for compounds like 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, 4-(4-nitrophenyl)piperazin-1-ium salts, and 3-(4-phenylphenyl)-4H-1,4-benzothiazine. However, none of these results provide the specific bond lengths, bond angles, dihedral angles, conformational analysis, crystal packing details, or stoichiometric verification for the target molecule as requested.

General synthetic methods for 1,4-benzothiazines are described in the literature, often involving the condensation of 2-aminothiophenol (B119425) with various precursors. eurjchem.comnih.gov Additionally, studies on related heterocyclic systems provide insights into potential intermolecular interactions and tautomeric possibilities that such classes of compounds might exhibit. researchgate.netjocpr.com However, applying this general information to generate the specific, data-driven article requested for 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Therefore, the requested article with detailed research findings and data tables for the specified sections cannot be generated at this time due to the absence of published experimental data for the precise chemical compound .

Theoretical and Computational Chemistry Studies of 4h 1,4 Benzothiazine, 3 4 Nitrophenyl

Quantum Chemical Calculations for Geometric Optimization and Conformational Analysis

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-, a process known as geometric optimization. These calculations also allow for a thorough exploration of the molecule's potential energy surface to identify different stable conformations and the energy barriers between them.

Density Functional Theory (DFT) is a commonly employed method for the geometric optimization of 1,4-benzothiazine derivatives. rsc.org For instance, the B3LYP functional combined with a suitable basis set, such as 6-311G**, has been effectively used to determine the optimized geometries of related compounds. nih.gov In the case of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-, these calculations would reveal the dihedral angles between the benzothiazine and the 4-nitrophenyl rings, as well as the puckering of the thiazine (B8601807) ring. The planarity or non-planarity of the molecule is a key outcome of this analysis, which significantly influences its electronic properties and potential for intermolecular interactions.

Conformational analysis would involve rotating the 4-nitrophenyl group relative to the benzothiazine core to identify the most stable rotamers. The energy profile of this rotation would indicate the steric hindrance and electronic interactions between the two ring systems. It is expected that the molecule adopts a non-planar conformation to minimize steric repulsion, while still allowing for some degree of electronic communication between the aromatic rings. Quantum chemical calculations can precisely quantify these conformational preferences. nih.gov

Table 1: Calculated Geometric Parameters for 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- (Illustrative) This table is illustrative and represents the type of data obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.78 | ||

| C-N (thiazine) | 1.40 | ||

| C=C (thiazine) | 1.35 | ||

| C-N (nitro) | 1.48 | ||

| N-O | 1.22 | ||

| C-S-C | 98.5 | ||

| C-N-C | 121.0 | ||

| O-N-O | 124.0 |

Application of Density Functional Theory (DFT) and Ab Initio Methods in Electronic Structure Calculations

DFT and ab initio methods are powerful tools for elucidating the electronic structure of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-. These calculations provide detailed information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity, spectroscopic properties, and intermolecular interactions. researchgate.net

DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting electronic properties. nih.govnih.gov Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer higher levels of theory and can provide benchmark results, albeit at a greater computational expense. nih.gov For a molecule of this size, DFT is often the method of choice for a comprehensive electronic structure analysis.

These calculations yield molecular orbitals (MOs), their corresponding energy levels, and the electron density distribution. The analysis of these results helps in understanding the nature of chemical bonds, the aromaticity of the rings, and the electronic effects of the substituents. The presence of the electron-withdrawing 4-nitrophenyl group is expected to significantly influence the electronic landscape of the benzothiazine core.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be compared with experimental data for validation of the computational model. For 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. rsc.org

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. rsc.org The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. Good agreement between the calculated and experimental NMR data provides confidence in the accuracy of the computed molecular geometry and electronic structure. rsc.org Any discrepancies can point to specific structural features or environmental effects not accounted for in the calculation.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a 1,4-Benzothiazine Derivative (Illustrative) This is an illustrative example based on general findings for similar compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 118.5 | 118.2 |

| C3 | 145.2 | 145.0 |

| C4a | 125.8 | 125.6 |

| C5 | 128.1 | 127.9 |

| C6 | 122.4 | 122.1 |

| C7 | 129.7 | 129.5 |

| C8 | 116.3 | 116.0 |

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis are essential computational tools for understanding the reactivity of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro group and the sulfur atom in the thiazine ring are expected to be regions of negative potential, while the hydrogen atoms of the aromatic rings and the region around the nitro group's nitrogen atom will likely show positive potential.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, and its location often indicates the site of electrophilic attack. The LUMO signifies the ability to accept an electron, and its position suggests the site of nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net In 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-, the HOMO is likely to be localized on the electron-rich benzothiazine ring system, while the LUMO is expected to be concentrated on the electron-deficient 4-nitrophenyl group.

Investigation of Intramolecular Interactions and Resonance Effects, with Emphasis on the Nitro Group's Influence

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- through both inductive and resonance effects. mdpi.com Computational methods can quantify these intramolecular interactions.

The inductive effect of the nitro group withdraws electron density from the phenyl ring and, to a lesser extent, from the benzothiazine moiety. mdpi.com This effect can be analyzed through calculated atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis. The resonance effect involves the delocalization of π-electrons from the benzothiazine system to the nitro group. This delocalization can be visualized through the shapes of the molecular orbitals and quantified by analyzing the changes in bond lengths and electron densities upon substitution.

The orientation of the nitro group relative to the phenyl ring is crucial for the extent of the resonance effect. A coplanar arrangement allows for maximum π-orbital overlap and a stronger resonance effect. mdpi.com However, steric hindrance may cause the nitro group to twist out of the plane, reducing this effect. Geometric optimization calculations can determine this twist angle and its energetic consequences. The interplay between the electron-donating character of the sulfur and nitrogen atoms in the benzothiazine ring and the electron-withdrawing nature of the nitro group creates a push-pull system that can lead to interesting electronic and optical properties.

Computational Modeling of Reaction Pathways and Transition States in 4H-1,4-Benzothiazine Synthesis

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of 4H-1,4-benzothiazines. A common synthetic route involves the condensation of 2-aminothiophenol (B119425) with α-haloketones or other suitable precursors. nih.gov

By modeling the reaction pathway, it is possible to identify the transition states (TS) and intermediates involved in the reaction. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT calculations can be used to locate the geometry of the transition states and calculate their energies. This information helps in understanding the feasibility of a proposed mechanism and can be used to optimize reaction conditions. nih.gov

For the synthesis of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-, computational modeling could elucidate the mechanism of the cyclization step, which is crucial for the formation of the benzothiazine ring. It can also help to understand the regioselectivity of the reaction and predict the formation of potential side products. The insights gained from these computational studies can guide the development of more efficient and selective synthetic methods for this class of compounds. researchgate.net

Chemical Reactivity and Transformation Pathways of 4h 1,4 Benzothiazine, 3 4 Nitrophenyl

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzothiazine Core

The fused benzene (B151609) ring of the 4H-1,4-benzothiazine core is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic systems. The regioselectivity of such substitutions is governed by the directing effects of the substituents on the ring. In the case of the 4H-1,4-benzothiazine system, the secondary amine at the 4-position and the sulfide (B99878) linkage are both ortho-, para-directing and activating groups. This suggests that incoming electrophiles will preferentially attack the positions ortho and para to these groups.

While specific studies on the electrophilic substitution of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- are not extensively documented, related structures such as (2H)-1,4-benzothiazin-3(4H)-one have been shown to undergo bromination and nitration, supporting the feasibility of such reactions on the benzothiazine core. researchgate.net For the target molecule, electrophilic substitution would likely occur at the C5 and C7 positions of the benzothiazine ring, as these are para and ortho to the activating secondary amine, respectively.

Conversely, nucleophilic aromatic substitution on the electron-rich benzothiazine core is generally disfavored. However, the presence of the strongly electron-withdrawing 3-(4-nitrophenyl) group could potentially render the ring more susceptible to nucleophilic attack, particularly if additional activating groups are present or under forcing reaction conditions. Nucleophilic aromatic substitution typically requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. libretexts.org

Reactivity at the 4H Position of the Benzothiazine Ring System

The nitrogen atom at the 4-position of the benzothiazine ring, being a secondary amine, is a key site of reactivity. It possesses a lone pair of electrons, making it nucleophilic and basic. Consequently, this position is readily susceptible to reactions with electrophiles.

Common transformations at the 4H position include N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Similarly, N-acylation can be carried out using acylating agents like acyl chlorides or anhydrides, leading to the formation of the corresponding N-acyl derivatives. These reactions provide a straightforward method for introducing a wide range of substituents at the 4-position, enabling the synthesis of diverse derivatives with potentially altered biological activities.

Influence of the 3-(4-nitrophenyl) Substituent on Overall Molecular Reactivity

The 3-(4-nitrophenyl) substituent exerts a profound influence on the reactivity of the entire molecule through its potent electronic effects.

Electronic Effects of the Nitro Group (e.g., Electron-Withdrawing Properties)

The nitro group (-NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its effect is twofold: a strong inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a powerful resonance effect (-M or -R) where the nitro group delocalizes electron density from the aromatic ring.

This pronounced electron-withdrawing character significantly deactivates the 4-nitrophenyl ring towards electrophilic aromatic substitution. Any electrophilic attack on this ring would be significantly slower compared to an unsubstituted benzene ring and would be directed to the meta position relative to the nitro group. Conversely, the electron-deficient nature of the 4-nitrophenyl ring makes it highly susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the nitro group.

Impact on Ring Stability and Potential Cleavage Reactions

The presence of the 3-(4-nitrophenyl) group is expected to influence the stability of the 4H-1,4-benzothiazine ring system. The electron-withdrawing nature of this substituent can stabilize the molecule by delocalizing electron density. However, under certain conditions, this electronic pull might also render the thiazine (B8601807) ring more susceptible to nucleophilic attack, potentially leading to ring-opening or cleavage reactions. While specific studies on the cleavage of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- are scarce, the stability of the benzothiazine core in related compounds suggests a general robustness under normal conditions. nih.gov

Cycloaddition Reactions Involving the 4H-1,4-Benzothiazine System

The diene system within the thiazine ring of 4H-1,4-benzothiazine presents the possibility of participating in cycloaddition reactions, most notably the Diels-Alder reaction. In such a reaction, the benzothiazine would act as the diene component, reacting with a dienophile to form a new six-membered ring.

The feasibility and rate of a Diels-Alder reaction are highly dependent on the electronic nature of both the diene and the dienophile. The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerates the reaction. While specific examples of cycloaddition reactions involving 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- are not well-documented, the inherent diene character of the benzothiazine core suggests that this is a plausible transformation pathway for the synthesis of more complex, fused heterocyclic systems.

Post-Synthetic Derivatization and Functionalization Strategies

The multiple reactive sites on 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- allow for a variety of post-synthetic modifications to generate a library of new compounds.

Key derivatization strategies include:

Modification of the Nitro Group: The nitro group on the 3-phenyl substituent is a versatile functional handle. It can be readily reduced to an amino group (-NH₂) using various reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This resulting aniline (B41778) derivative can then undergo a plethora of subsequent reactions, including diazotization followed by Sandmeyer reactions to introduce a range of substituents, or acylation to form amides.

Functionalization of the Benzothiazine Core: As previously discussed, the benzothiazine core can be functionalized through electrophilic aromatic substitution on the fused benzene ring, and N-alkylation or N-acylation at the 4-position.

Oxidation of the Sulfur Atom: The sulfur atom in the thiazine ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. eurjchem.com This transformation can significantly alter the electronic properties and biological activity of the molecule.

These post-synthetic modifications, summarized in the table below, provide a powerful toolkit for the structural diversification of the 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- scaffold, enabling the exploration of structure-activity relationships and the development of new derivatives with tailored properties.

| Reaction Type | Reagents and Conditions | Product |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, FeBr₃; HNO₃, H₂SO₄) | Substituted Benzothiazine |

| N-Alkylation | Alkyl halide, Base | 4-Alkyl-benzothiazine |

| N-Acylation | Acyl chloride or Anhydride | 4-Acyl-benzothiazine |

| Nitro Group Reduction | SnCl₂, HCl or H₂, Pd/C | 3-(4-aminophenyl)-benzothiazine |

| Sulfur Oxidation | H₂O₂, Acetic Acid | Benzothiazine-1-oxide or 1,1-dioxide |

Alkylation Reactions

The nitrogen atom at the 4-position of the 4H-1,4-benzothiazine ring is a secondary amine and represents a key site for nucleophilic reactions, particularly alkylation. This reaction typically proceeds by treating the parent benzothiazine with an alkylating agent in the presence of a base. The base serves to deprotonate the N-H group, generating a more nucleophilic amide anion that subsequently attacks the electrophilic alkylating agent.

Commonly used alkylating agents include alkyl halides such as methyl iodide or ethyl bromide. The reaction conditions can be tailored, but often involve a suitable solvent like dimethylformamide (DMF) and a base like potassium hydroxide (B78521) or sodium hydride. For instance, the N-alkylation of analogous 6-nitro-4H-benzo scielo.brnih.govthiazin-3-one has been successfully carried out using methyl iodide in the presence of potassium hydroxide. scielo.br This established reactivity supports the likelihood of similar transformations for 3-(4-nitrophenyl)-4H-1,4-benzothiazine, leading to N-substituted derivatives. These reactions are fundamental for modifying the steric and electronic properties of the benzothiazine core.

| Reactant | Alkylating Agent | Base | Product |

| 3-(4-nitrophenyl)-4H-1,4-benzothiazine | Methyl Iodide (CH₃I) | Potassium Hydroxide (KOH) | 4-methyl-3-(4-nitrophenyl)-4H-1,4-benzothiazine |

| 3-(4-nitrophenyl)-4H-1,4-benzothiazine | Ethyl Bromide (CH₃CH₂Br) | Sodium Hydride (NaH) | 4-ethyl-3-(4-nitrophenyl)-4H-1,4-benzothiazine |

Reduction of the Nitro Group to Amino Functionalities

The nitro group on the phenyl substituent at the 3-position is highly susceptible to reduction, providing a straightforward pathway to the corresponding amino functionality. The conversion of the electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the molecule and provides a valuable synthetic handle for further derivatization, such as acylation or diazotization reactions.

A variety of reducing agents can accomplish this transformation. A classic and effective method involves the use of a metal in acidic medium, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. scielo.br This method has been documented for the reduction of the nitro group in similar benzothiazine structures. scielo.br Other widely employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. These reactions are typically clean and high-yielding, providing direct access to 3-(4-aminophenyl)-4H-1,4-benzothiazine.

| Reactant | Reagent(s) | Product |

| 3-(4-nitrophenyl)-4H-1,4-benzothiazine | Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl) | 3-(4-aminophenyl)-4H-1,4-benzothiazine |

| 3-(4-nitrophenyl)-4H-1,4-benzothiazine | Hydrogen (H₂), Palladium on Carbon (Pd/C) | 3-(4-aminophenyl)-4H-1,4-benzothiazine |

| 3-(4-nitrophenyl)-4H-1,4-benzothiazine | Iron (Fe), Acetic Acid (CH₃COOH) | 3-(4-aminophenyl)-4H-1,4-benzothiazine |

Reactions Involving Activated Methylene (B1212753) Groups

The methylene group at the C-2 position of the 4H-1,4-benzothiazine ring is flanked by a sulfur atom and a carbon-nitrogen double bond (imine functionality). This structural arrangement results in the protons on this carbon being acidic, rendering it an "activated methylene group." This site is therefore a potent nucleophile after deprotonation by a suitable base.

This reactivity allows the C-2 position to participate in condensation reactions with electrophiles, most notably aldehydes, in a process analogous to the Knoevenagel condensation. wikipedia.org Research on related benzothiazinone systems has shown that the activated methylene group can be deprotonated with a base like sodium methoxide (B1231860) and subsequently react with various benzaldehydes to form 2-benzylidene derivatives. scielo.br It is therefore highly probable that 3-(4-nitrophenyl)-4H-1,4-benzothiazine would undergo similar base-catalyzed condensations with aromatic or aliphatic aldehydes at the C-2 position. This reaction pathway provides a powerful tool for introducing complex substituents and extending the conjugation of the heterocyclic system.

| Reactant | Electrophile | Base | Product |

| 3-(4-nitrophenyl)-4H-1,4-benzothiazine | Benzaldehyde | Sodium Methoxide (NaOCH₃) | 2-benzylidene-3-(4-nitrophenyl)-4H-1,4-benzothiazine |

| 3-(4-nitrophenyl)-4H-1,4-benzothiazine | 4-Chlorobenzaldehyde | Piperidine | 2-(4-chlorobenzylidene)-3-(4-nitrophenyl)-4H-1,4-benzothiazine |

| 3-(4-nitrophenyl)-4H-1,4-benzothiazine | Formaldehyde | Potassium Carbonate (K₂CO₃) | 2-methylene-3-(4-nitrophenyl)-4H-1,4-benzothiazine |

Structure Activity Relationships Sar in 4h 1,4 Benzothiazine Systems

Conformational Flexibility and its Influence on Molecular Interactions

The three-dimensional shape of a molecule is a critical determinant of its interaction with biological targets. For the 4H-1,4-benzothiazine system, conformational flexibility is a defining characteristic that directly impacts its molecular recognition properties.

One of the most significant structural features of the 4H-1,4-benzothiazine ring system is its non-planar conformation. researchgate.net The six-membered thiazine (B8601807) ring adopts a boat-like or twisted-boat conformation, resulting in a distinct fold along the axis connecting the nitrogen and sulfur atoms. researchgate.net This "butterfly" conformation means that substituents on the benzene (B151609) ring and the thiazine ring occupy specific spatial orientations, which is crucial for how the molecule presents itself to a binding site.

The degree of this folding, characterized by the dihedral angle between the planes of the benzene ring and the thiazine ring, is not fixed. It can be influenced by the nature and position of various substituents on the heterocyclic system. While specific crystallographic data for 3-(4-nitrophenyl)-4H-1,4-benzothiazine is not detailed in the provided context, general principles suggest that bulky substituents or those capable of forming intramolecular interactions can modulate this dihedral angle. This conformational adaptability allows the benzothiazine core to adopt different shapes to better fit the topological and electronic requirements of diverse biological receptors, thereby influencing its activity profile.

Impact of the 3-(4-nitrophenyl) Substituent on Molecular Recognition and Ligand Binding Principles

The introduction of a 4-nitrophenyl group at the 3-position of the 4H-1,4-benzothiazine scaffold profoundly influences its electronic and steric properties, which are pivotal for molecular recognition and ligand binding.

The nitro group (-NO₂) is a potent electron-withdrawing group with a significant dipole moment. libretexts.org Its presence dramatically alters the electronic landscape of the attached phenyl ring and contributes directly to several key non-covalent interactions that stabilize ligand-receptor complexes.

Hydrogen Bonding: The two oxygen atoms of the nitro group are strong hydrogen bond acceptors. They can form conventional hydrogen bonds with donor groups on a biological target, such as the amide protons of peptide backbones or the side chains of amino acids like arginine and asparagine. mdpi.com

π-Stacking Interactions: The strong electron-withdrawing nature of the nitro group reduces the electron density of the phenyl ring to which it is attached. This electron-deficient aromatic ring can then participate in highly favorable π-stacking interactions with electron-rich aromatic side chains of amino acids like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). nih.gov These interactions are a major contributor to binding affinity and specificity. nih.gov

Other Electrostatic Interactions: The hybrid resonance structure of the nitro group places a formal positive charge on the nitrogen and partial negative charges on the oxygens. libretexts.org This charge distribution allows for a range of electrostatic interactions, including dipole-dipole and ion-dipole forces, further anchoring the ligand in its binding pocket.

| Interaction Type | Description | Potential Biological Partner |

|---|---|---|

| Hydrogen Bonding | The electronegative oxygen atoms of the nitro group act as hydrogen bond acceptors. | Amide N-H groups, Arginine, Histidine, Lysine side chains |

| π-Stacking | The electron-deficient nitrophenyl ring interacts with electron-rich aromatic rings. nih.gov | Tryptophan, Tyrosine, Phenylalanine side chains |

| Electrostatic Interactions | Interactions between the polar nitro group and charged or polar residues. libretexts.org | Charged amino acid side chains, metal ions |

The phenyl ring itself serves as a critical structural and electronic component for molecular recognition.

Steric Contributions: The phenyl ring is a bulky, planar, and rigid moiety. Its size and shape impose significant steric constraints, influencing the orientation the entire molecule must adopt to fit within a binding site. This steric bulk is a key factor in determining selectivity, as a molecule may fit well in the active site of one protein but be excluded from another due to steric clashes.

General Structure-Activity Relationship Studies of Substituted 4H-1,4-Benzothiazines

Numerous studies have explored the synthesis of various 4H-1,4-benzothiazine analogues to probe the relationship between their chemical structure and biological function. researchgate.net These investigations have been instrumental in identifying the structural features responsible for their therapeutic effects, including antimicrobial activity. nih.govnih.gov

The 4H-1,4-benzothiazine nucleus is considered a privileged scaffold for developing antimicrobial agents. aip.orgresearchgate.net SAR studies have revealed that the type and position of substituents on both the benzene and thiazine rings play a critical role in modulating the potency and spectrum of activity against various bacterial and fungal strains.

For instance, the introduction of different substituents can alter the lipophilicity, electronic distribution, and steric profile of the molecule, all of which affect its ability to penetrate microbial cell membranes and interact with intracellular targets. Studies have shown that combining the 1,4-benzothiazine core with other bioactive heterocycles, such as morpholine, can lead to compounds with significant antimicrobial potential. aip.org The antimicrobial activity is often dependent on the specific microbial strain being tested. For example, certain derivatives may show superior activity against Gram-positive bacteria like Bacillus subtilis while being less effective against Gram-negative bacteria such as Escherichia coli, or vice-versa. researchgate.net The presence of methyl groups or morpholinylcarbonyl substituents has been shown to result in notable antibacterial and antifungal effects. aip.org

The data below, compiled from various studies, illustrates how structural modifications on the 4H-1,4-benzothiazine core correlate with antimicrobial activity.

| Compound/Substituents | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3,7-dimethyl-2-(4'-morpholinylcarbonyl)-4H-1,4-benzothiazine | Bacillus subtilis | Zone of Inhibition (150ppm) | 12 mm | aip.org |

| Bacillus flexus | Zone of Inhibition (150ppm) | 7 mm | aip.org | |

| Bacillus alkalophilus | Zone of Inhibition (150ppm) | 8 mm | aip.org | |

| Aspergillus nigrum | Zone of Inhibition (150ppm) | 12 mm | aip.org | |

| Aspergillus flexus | Zone of Inhibition (150ppm) | 17 mm | aip.org | |

| Various Substituted 4H-1,4-benzothiazines | Escherichia coli | MIC Range | 58–158 µg/mL | researchgate.net |

| Aspergillus niger | MIC Range | 59–78 µg/mL | researchgate.net |

These findings underscore the importance of the 4H-1,4-benzothiazine scaffold as a template for developing new antimicrobial drugs. nih.govresearchgate.net The correlation between specific structural features and biological activity provides a rational basis for the future design of more potent and selective agents.

Mechanistic Hypotheses for Structure-Function Relationships at a Molecular Level

The specific biological activities of 4H-1,4-benzothiazine derivatives, including the 3-(4-nitrophenyl) substituted analog, are intrinsically linked to their three-dimensional structure and the electronic properties of their constituent atoms. At a molecular level, the interaction of these compounds with biological targets is governed by a combination of steric, electronic, and hydrophobic factors. The following mechanistic hypotheses, drawn from the study of 1,4-benzothiazine systems and related heterocyclic compounds, provide a framework for understanding these structure-function relationships.

The core 4H-1,4-benzothiazine nucleus possesses a non-planar, folded conformation along the sulfur-nitrogen axis. This distinct geometry is a critical determinant of its biological activity, influencing how the molecule fits into the binding sites of target proteins. The degree of this folding can be modulated by the nature and position of substituents on both the benzo and thiazine rings.

The introduction of a 3-(4-nitrophenyl) group imparts specific electronic and steric characteristics that are crucial for molecular interactions. The nitro group (NO₂) is a potent electron-withdrawing group, which significantly alters the electron distribution across the entire molecule. This electronic influence can be transmitted through the phenyl ring and the thiazine system, affecting the acidity of the N-H proton at the 4-position and the nucleophilicity of the sulfur atom.

One plausible hypothesis is that the 4H-1,4-benzothiazine scaffold acts as a bioisostere for other pharmacologically active heterocyclic systems. The specific spatial arrangement of its hydrogen bond donors and acceptors, along with its hydrophobic surfaces, allows it to mimic the binding modes of endogenous ligands or other synthetic inhibitors at various receptor sites.

The Role of the Nitro Group and Phenyl Ring Substitution

The position and nature of substituents on the 3-phenyl ring are pivotal in defining the biological activity profile. The para-position of the nitro group in "4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-" is particularly significant.

Steric and Conformational Influence: The 4-nitrophenyl substituent will adopt a specific orientation relative to the benzothiazine core. This conformation is crucial for optimal fitting into a receptor's binding pocket. The planarity of the phenyl ring and the nitro group can facilitate π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the target protein.

Hydrogen Bonding Capacity: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., serine, threonine, or asparagine) in the active site of an enzyme or receptor.

Hypothesized Molecular Interactions

Based on the structural features of "4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-", several types of non-covalent interactions are hypothesized to be key for its biological function:

Hydrogen Bonding: The N-H group of the thiazine ring can act as a hydrogen bond donor, while the sulfur atom and the nitro group's oxygen atoms can serve as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring of the benzothiazine nucleus and the 3-phenyl substituent provide significant hydrophobic surfaces that can interact with non-polar pockets within a biological target.

π-π Stacking: The aromatic systems of the benzothiazine and the nitrophenyl ring can engage in π-π stacking interactions with aromatic residues of the target protein, contributing to the stability of the ligand-protein complex.

The interplay of these structural features and potential molecular interactions is summarized in the table below.

| Feature | Potential Contribution to Molecular Mechanism |

| 4H-1,4-Benzothiazine Core | Provides the fundamental scaffold and dictates the overall three-dimensional shape. The non-planar fold is crucial for fitting into specific binding sites. |

| Nitrogen Atom (N-4) | Acts as a hydrogen bond donor (N-H), crucial for anchoring the molecule in a binding site. Its basicity can be modulated by substituents. |

| Sulfur Atom (S-1) | Can act as a weak hydrogen bond acceptor and contributes to the overall electronic environment and conformation of the thiazine ring. |

| 3-(4-Nitrophenyl) Substituent | Significantly influences electronic properties, provides a large hydrophobic surface, and introduces additional points for interaction. |

| Nitro Group (-NO₂) at para-position | Strong electron-withdrawing group, influencing the acidity of N-H and overall molecular polarity. Oxygen atoms can act as hydrogen bond acceptors. |

| Aromatic Rings | Participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues in the target protein. |

It is important to note that these are hypothesized mechanisms. The actual molecular interactions will depend on the specific biological target. Elucidating the precise mechanism of action would necessitate further experimental and computational studies, such as X-ray crystallography of the compound bound to its target, and detailed molecular dynamics simulations.

Advanced Research Applications of 4h 1,4 Benzothiazine Systems Excluding Clinical and Therapeutic

Materials Science Applications

The inherent electronic and photophysical properties of the 1,4-benzothiazine core make it a versatile building block in materials science. The introduction of a 4-nitrophenyl group at the 3-position can significantly modulate these properties, opening avenues for its use in pigments and organic electronics.

Role in Pigments and Dyestuffs

The 1,4-benzothiazine nucleus is a fundamental component of pheomelanins, a class of natural pigments found in reddish-brown hair and feathers. cbijournal.comnih.gov This biological precedent underscores the inherent chromophoric nature of the benzothiazine scaffold. The extended π-conjugated system of the molecule is responsible for its ability to absorb light in the visible spectrum, a key characteristic of organic pigments and dyes.

While specific research on 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- as a commercial pigment is not extensively documented, its structural features suggest significant potential. The 3-(4-nitrophenyl) substituent plays a crucial role as a potent auxochrome and chromophore. The nitro group (-NO2) is a strong electron-withdrawing group, which, in conjunction with the electron-donating potential of the benzothiazine's sulfur and nitrogen atoms, can create a strong intramolecular charge-transfer (ICT) system. This ICT character is highly desirable in the design of organic dyes, as it often leads to intense absorption bands and deep colors. The photophysical properties of some benzothiazine derivatives have been studied, indicating their potential for applications where light absorption and emission are important. rsc.org

Table 1: Key Structural Features of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- and Their Influence on Color Properties

| Structural Feature | Role in Color Properties |

| 1,4-Benzothiazine Core | Primary chromophore, provides the basic π-conjugated system. |

| 3-Aryl Substitution | Extends the π-conjugation, shifting absorption to longer wavelengths (bathochromic shift). |

| 4-Nitrophenyl Group | Acts as a powerful electron-withdrawing group, enhancing intramolecular charge transfer (ICT). |

| Nitro Group (-NO2) | Strong auxochrome that can deepen the color of the molecule. |

Exploration in Organic Electronics and Polymer Chemistry

The field of organic electronics leverages π-conjugated organic molecules for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The 1,4-benzothiazine scaffold has emerged as a promising candidate for these applications due to its planar structure, which facilitates intermolecular π-π stacking, and its electron-rich nature, which is conducive to charge transport.

Research on fused benzothiazine systems has demonstrated their efficacy as semiconductor materials. For example, derivatives of 6H-pyrrolo[3,2-b:4,5-b']bis mdpi.comjlu.edu.cnbenzothiazine have been synthesized and shown to behave as p-type semiconductors in OFETs, exhibiting good hole mobilities and high on/off ratios. The planarity and ordered molecular packing of these systems are key to their performance.

In the context of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-, the electron-withdrawing 4-nitrophenyl group is expected to significantly influence its electronic properties. In organic semiconductors, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The introduction of a strong electron-withdrawing group typically lowers both the HOMO and LUMO energy levels. This tuning of frontier molecular orbitals is a fundamental strategy in designing materials for specific electronic applications, such as matching energy levels with electrodes or other layers in a device. Theoretical studies on related benzothiazine and benzothiazole (B30560) derivatives confirm that substituents can modulate charge transfer properties and the distribution of HOMO and LUMO orbitals. researchgate.net

While specific polymerization studies involving 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- are not widely reported, the benzothiazine moiety can be incorporated into polymer backbones to create conjugated polymers for electronic applications. The functionalization at the 3-position provides a handle for polymerization reactions, potentially leading to novel semiconducting polymers with tailored properties.

Applications in Agrochemicals and Industrial Chemicals

The biological activity of 1,4-benzothiazine derivatives extends beyond medicine into the realm of agriculture. Various compounds containing this heterocyclic system have been investigated for their potential as agrochemicals. Reviews on the applications of benzothiazine and the related benzothiazole scaffolds highlight their broad spectrum of activity, including herbicidal and pesticidal properties. mdpi.comnih.govresearchgate.netnih.gov

In the broader context of industrial chemicals, 1,4-benzothiazines have been noted for their use as antioxidants and corrosion inhibitors, applications that capitalize on the chemical reactivity of the sulfur and nitrogen heteroatoms. nih.gov

Development of Chemosensors and Molecular Probes

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes) through a measurable response, such as a change in color or fluorescence. The 1,4-benzothiazine scaffold is a suitable platform for developing such sensors due to its inherent spectroscopic properties and the ease with which it can be functionalized.

Research has shown that 3-phenyl-2H-benzo-1,4-thiazine can act as a chromogenic sensor, developing a green-blue color in the presence of peroxides or certain metal ions under acidic conditions. nih.gov Furthermore, a benzothiazine derivative fused with a coumarin (B35378) moiety has been successfully employed as a fluorescent probe for the selective detection of hypochlorite (B82951) ions in living cells. nih.gov

For 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-, the 4-nitrophenyl group could serve multiple roles in a chemosensor design.

Signaling Unit: The nitro group can act as a quencher of fluorescence. Upon binding to an analyte, a conformational change or chemical reaction could disrupt this quenching, leading to a "turn-on" fluorescent signal.

Binding Site: The N-H proton of the benzothiazine ring and the potential for hydrogen bonding with the nitro group's oxygen atoms could serve as a recognition site for anionic species.

The combination of the benzothiazine's reporting capabilities with the recognition potential of the nitrophenyl substituent makes this compound a promising, albeit underexplored, candidate for the development of new optical sensors.

Utilisation in Catalysis and Ligand Design

The application of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- and its close derivatives in the fields of catalysis and ligand design is not a well-documented area of research. The core structure contains nitrogen and sulfur atoms, which possess lone pairs of electrons and could theoretically coordinate to metal centers, forming the basis of a ligand.

However, the available scientific literature does not provide significant examples of 1,4-benzothiazines being used as ligands for catalytic processes or in the design of coordination complexes. The delocalization of the nitrogen lone pair into the aromatic system may reduce its Lewis basicity, potentially making it a weaker ligand compared to other heterocyclic systems. Consequently, this remains an area with potential for future exploration rather than one with established applications.

Future Perspectives and Emerging Research Directions for 4h 1,4 Benzothiazine Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The future of synthesizing 4H-1,4-benzothiazine derivatives is geared towards environmentally benign methods that maximize efficiency and minimize waste. Emerging strategies are moving away from conventional, often harsh, reaction conditions to greener alternatives that offer high yields and operational simplicity. eurekaselect.comnih.gov

Key areas of development include:

Biocatalysis: The use of whole-cell biocatalysts, such as baker's yeast, represents a significant step towards sustainable synthesis. nih.gov These methods can proceed under mild conditions, often in aqueous or alcoholic media, reducing the reliance on toxic organic solvents.

Energy-Efficient Methodologies: Techniques like ultrasonic irradiation are being employed to accelerate reaction rates, leading to shorter synthesis times and reduced energy consumption. nih.gov Microwave-assisted synthesis is another prominent green technique that significantly speeds up the condensation of 2-aminobenzenethiols with β-dicarbonyl compounds. ijcrt.org

Novel Catalytic Systems: The exploration of recyclable catalysts like graphene oxide is gaining traction. nih.gov These carbocatalysts can facilitate reactions in the absence of metals or solvents, aligning with the principles of green chemistry.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for producing 1,4-benzothiazines. researchgate.net This technology allows for precise control over reaction parameters, enhances safety, and can lead to improved yields and purity compared to traditional batch processing. researchgate.netnih.gov It enables the segregation of reactive species, allowing for reaction pathways that are not feasible under batch conditions. researchgate.net

| Method | Key Advantages | Typical Reaction Conditions | Representative Reactants |

|---|---|---|---|

| Biocatalysis (e.g., Baker's Yeast) | Environmentally benign, mild conditions, avoids toxic reagents. nih.gov | Methanol (B129727), Ultrasonic irradiation. nih.gov | 2-Aminothiophenols, 1,3-Dicarbonyl compounds. nih.gov |

| Graphene Oxide Catalysis | Metal-free, solvent-free, recyclable catalyst, high yields. nih.gov | Room temperature to 80 °C. nih.gov | 2-Aminothiophenol (B119425), 1,3-Dicarbonyls. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, high efficiency, solvent-free options. ijcrt.org | Intermittent microwave irradiation, often with a high-boiling solvent or energy transfer agent like DMF. ijcrt.org | 2-Aminobenzenethiols, β-Diketones/β-Ketoesters. ijcrt.org |

| Continuous Flow Synthesis | Enhanced reaction control, improved safety and scalability, high yields. researchgate.net | Confined flow setting in a microreactor system. researchgate.net | (E)-β-Chlorovinyl ketones, 2,2'-Dithiodianilines. researchgate.net |

Application of Advanced Spectroscopic Techniques for Dynamic Molecular Processes

While standard spectroscopic methods like NMR, IR, and mass spectrometry are well-established for the structural characterization of 4H-1,4-benzothiazines, future research will increasingly rely on advanced techniques to probe their dynamic behavior and reaction mechanisms in real-time. ijcrt.orgrsc.orgresearchgate.net The goal is to move beyond static structural analysis to a dynamic understanding of how these molecules interact, transform, and function.

Future directions in this area include:

In-situ Spectroscopy: The use of techniques like time-resolved NMR and rapid-scan FT-IR will allow researchers to monitor reaction intermediates and transition states, providing a deeper understanding of reaction kinetics and mechanisms. This is crucial for optimizing novel synthetic routes and uncovering new reactivity patterns.

Ultrafast Laser Spectroscopy: Techniques such as transient absorption and fluorescence up-conversion spectroscopy, operating on femtosecond to picosecond timescales, can elucidate the photophysical properties of these compounds. rsc.org This is particularly relevant for applications in photocatalysis and optoelectronics, where understanding excited-state dynamics is key.

Advanced Mass Spectrometry: The coupling of reaction systems to advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), can help in the rapid identification of products and transient intermediates in complex reaction mixtures, accelerating the discovery of new transformations.

Computational Synergy: The integration of high-level computational methods, like Density Functional Theory (DFT), with experimental spectroscopic data will continue to be vital. rsc.orgresearchgate.net This synergy allows for the accurate prediction of spectral properties and provides a theoretical framework for interpreting complex experimental results, such as correlating calculated NMR chemical shifts with experimental values. rsc.org

Integration of Artificial Intelligence and Machine Learning in Computational Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of 4H-1,4-benzothiazine derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-synthesis-testing cycle. nih.govmdpi.com

Key emerging trends are:

Predictive Modeling: ML algorithms are being developed to predict various properties of novel benzothiazine compounds, including their biological activity, toxicity, and physicochemical characteristics (ADME - Absorption, Distribution, Metabolism, and Excretion). mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, built using ML, can effectively predict how structural modifications will impact a compound's efficacy. nih.gov

De Novo Design: Generative AI models can design entirely new 4H-1,4-benzothiazine structures tailored to specific biological targets or desired material properties. These models learn the underlying rules of chemical structure and bonding to propose novel, synthesizable molecules with a high probability of success.

Molecular Dynamics Simulations: High-powered computing allows for molecular dynamics (MD) simulations that can predict the binding of benzothiazine derivatives to biological targets, such as enzymes or receptors. researchgate.netfrontiersin.org These simulations provide insights into the specific interactions that govern biological activity, guiding the rational design of more potent and selective compounds. researchgate.net

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. nih.gov | Faster identification of promising lead compounds for drug discovery. |

| ADME/Toxicity Prediction | Forecast pharmacokinetic and safety profiles in silico. mdpi.com | Reduced failure rates in later stages of drug development. |

| Generative Models | Design novel molecular structures with desired properties. | Expansion of chemical space and discovery of innovative compounds. |

| Molecular Dynamics (MD) Simulations | Elucidate binding modes and interactions with biological targets. researchgate.net | Rational design of molecules with enhanced potency and selectivity. |

Exploration of Unprecedented Chemical Reactivity Patterns and Transformation Pathways

Future research will focus on moving beyond the known reactivity of the 4H-1,4-benzothiazine scaffold to uncover novel and unexpected chemical transformations. This exploration is key to creating more complex and diverse molecular architectures for a wider range of applications.

Areas ripe for investigation include:

Novel Cyclization and Rearrangement Reactions: The discovery of unexpected reaction pathways, such as Favorskii-like rearrangements, opens the door to synthesizing complex fused heterocyclic systems that were previously inaccessible. nih.gov Investigating the conditions that trigger such rearrangements will be a key research focus.

Radical-Mediated Transformations: The use of radical chemistry offers a powerful and alternative approach to functionalizing the benzothiazine core. nih.gov Developing new radical-based methods will enable the formation of C-C and C-heteroatom bonds at positions that are unreactive under traditional ionic conditions.

Ring-Expansion and Contraction Strategies: Methods like the oxidative ring-expansion of related heterocycles (e.g., 2-aminobenzothiazoles) provide innovative entries into the 1,4-benzothiazine system. researchgate.net Conversely, exploring ring contraction pathways could lead to novel, strained heterocyclic structures with unique properties. eurjchem.com

Asymmetric Synthesis: Developing enantioselective methods for the synthesis and transformation of chiral 4H-1,4-benzothiazine derivatives is a critical future direction, particularly for pharmaceutical applications where stereochemistry is paramount. wikipedia.org

Expansion into Novel Applications beyond Traditional Pharmaceutical and Material Science Fields

While the pharmacological potential of 4H-1,4-benzothiazines is well-documented, the unique electronic and photophysical properties of the scaffold are paving the way for applications in cutting-edge technological fields far beyond medicine. nih.govnih.govresearchgate.netnih.gov

Exciting emerging applications include:

Chemosensors and Bioimaging: The benzothiazine chromophore is being incorporated into fluorescent probes for the highly sensitive and selective detection of biologically important species like metal ions (Zn²⁺) and reactive oxygen species (peroxynitrite) within living cells. rsc.orgnih.govnih.govresearchgate.net These "turn-on" fluorescent sensors are invaluable tools for diagnostics and for studying cellular processes in real-time. nih.gov

Smart Materials: The acidichromic (color change with pH) properties of some benzothiazine derivatives make them ideal candidates for visual pH sensors and smart packaging materials that can indicate changes in environmental conditions. nih.gov

Optoelectronics: The highly conjugated π-electron systems present in many benzothiazine derivatives suggest potential applications in organic electronics, such as in the fabrication of electrochromic devices that can change color upon application of an electrical voltage. nih.gov

Photocatalysis: Specially designed benzothiazine derivatives are being investigated as organic photoredox catalysts. These molecules can absorb visible light and use that energy to drive chemical reactions, offering a green and sustainable alternative to traditional metal-based catalysts. nih.govmdpi.com

| Application Area | Underlying Principle | Specific Example/Function |

|---|---|---|

| Bioimaging | Fluorescence "turn-on" mechanism upon binding to an analyte. nih.gov | Detection of peroxynitrite in living HepG2 cells. rsc.orgnih.govresearchgate.net |

| Chemosensors | Ratiometric or colorimetric response to specific metal ions. nih.gov | Selective sensing of Zn²⁺, Cu²⁺, and Ni²⁺ ions. nih.gov |

| pH Sensing | Acidichromism, where protonation state affects the chromophore's absorption spectrum. nih.gov | Visual indication of pH changes in a solution or material. nih.gov |

| Photocatalysis | Visible-light absorption to generate excited states that can mediate electron transfer. mdpi.com | Catalyzing [3+2] cycloaddition reactions. nih.govmdpi.com |

| Electrochromic Devices | Reversible changes in optical properties upon electrochemical redox reactions. nih.gov | Development of materials for smart windows or displays. nih.gov |

Q & A

Advanced Research Question

- Employ dose-response assays with positive/negative controls to distinguish true activity from solvent or aggregation effects.

- Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm mechanism .

- Apply cheminformatics tools to rule out pan-assay interference compounds (PAINS) .

How can researchers reconcile discrepancies in reported synthetic yields for analogous benzothiazine derivatives?

Advanced Research Question

Conduct reproducibility studies under standardized conditions (e.g., IUPAC-recommended protocols). Analyze raw data for hidden variables (e.g., trace moisture in solvents, atmospheric oxygen) using Design of Experiments (DoE) . Cross-reference with historical synthetic routes from chemical abstracts (1986–1996) to identify methodological evolution .

What interdisciplinary approaches enable novel applications of 4H-1,4-benzothiazine derivatives in materials science?

Advanced Research Question

Explore:

- Photovoltaic applications : Characterize charge-transfer properties via time-resolved spectroscopy.

- Coordination chemistry : Synthesize metal complexes (e.g., with transition metals) for catalytic or luminescent uses, guided by powder XRD and TGA .

- Polymer science : Incorporate into conjugated polymers for OLEDs, using SEC and DSC to monitor molecular weight and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.